Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl acetate in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-3-yl)acetate: This compound is structurally similar but lacks the sulfanyl group.
Methyl 2-(piperidin-4-yl)acetate: Another similar compound with a different position of the piperidine ring substitution.
Uniqueness
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate is a compound of growing interest in pharmacological research, particularly for its potential anticancer properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring and a sulfanyl group, which are crucial for its biological activity. The presence of these functional groups influences its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported that out of 25 derivatives related to this compound, several exhibited IC50 values in the range of 1.9–7.52 µg/mL against HCT-116 cells and 2.3–6.62 µg/mL against MCF-7 cells, surpassing the reference drug doxorubicin .
- Mechanisms of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have shown to induce cell cycle arrest at the G2/M phase and promote programmed cell death (apoptosis) in cancer cells .
- Structure-Activity Relationship (SAR) : The modifications on the piperidine and sulfanyl groups have been studied to optimize the anticancer activity. It was found that variations in these groups could significantly affect the binding affinity to target proteins involved in tumor growth .
Table 1: Antiproliferative Activity of Related Compounds
Compound ID | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|---|
Compound #9 | HCT-116 | 1.9 | 3.23 |
Compound #11a | MCF-7 | 2.3 | 3.23 |
Compound #12c | HCT-116 | 6.0 | 3.23 |
This table summarizes key findings from studies evaluating the efficacy of this compound and its derivatives against selected cancer cell lines.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated that this compound derivatives significantly reduced cell viability in various cancer models, suggesting broad-spectrum anticancer properties .
- Molecular Docking Studies : Computational studies using molecular docking have indicated that these compounds can effectively bind to key proteins involved in cancer progression, such as thymidylate synthase (TS), which is crucial for DNA synthesis . This binding could inhibit TS's function, leading to reduced proliferation of cancer cells.
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-3-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3 |
InChI Key |
IWQNBIZGDSTGQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1CCCNC1 |
Origin of Product |
United States |
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